N-(2,4-Dinitrophenyl)-D-proline N-(2,4-Dinitrophenyl)-D-proline
Brand Name: Vulcanchem
CAS No.: 10189-66-9
VCID: VC21226857
InChI: InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1
SMILES: C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C11H11N3O6
Molecular Weight: 281.22 g/mol

N-(2,4-Dinitrophenyl)-D-proline

CAS No.: 10189-66-9

Cat. No.: VC21226857

Molecular Formula: C11H11N3O6

Molecular Weight: 281.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-D-proline - 10189-66-9

Specification

CAS No. 10189-66-9
Molecular Formula C11H11N3O6
Molecular Weight 281.22 g/mol
IUPAC Name (2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1
Standard InChI Key MVZXUWLTGGBNHL-SECBINFHSA-N
Isomeric SMILES C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator